3-Hydroxy-2-naphthoic acid 3-Hydroxy-2-naphthoic acid 3-Hydroxy-2-naphthoate is a naphthoic acid.
Brand Name: Vulcanchem
CAS No.: 92-70-6
VCID: VC21186512
InChI: InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)
SMILES: C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
Molecular Formula: C11H8O3
HOC10H6COOH
C11H8O3
Molecular Weight: 188.18 g/mol

3-Hydroxy-2-naphthoic acid

CAS No.: 92-70-6

Cat. No.: VC21186512

Molecular Formula: C11H8O3
HOC10H6COOH
C11H8O3

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-naphthoic acid - 92-70-6

Specification

CAS No. 92-70-6
Molecular Formula C11H8O3
HOC10H6COOH
C11H8O3
Molecular Weight 188.18 g/mol
IUPAC Name 3-hydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)
Standard InChI Key ALKYHXVLJMQRLQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
Colorform Very pale yellow crystals
Yellow rhombic leaflets
Flash Point 150 °C c.c.
Melting Point 222.5 °C
222-223 °C
220 °C

Introduction

Chemical Structure and Identification

3-Hydroxy-2-naphthoic acid (CAS No. 92-70-6) is an aromatic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . The compound features a naphthalene backbone with a hydroxyl group at position 3 and a carboxylic acid group at position 2 . This structural arrangement gives the compound its unique chemical properties and reactivity patterns.

The compound is known by several synonyms in the chemical industry, including:

  • β-Hydroxynaphthoic acid

  • 2-hydroxy-3-carboxynaphthalene

  • 2-hydroxy-3-naphthoic acid

  • β-oxynaphthoic acid

  • BON

  • BONA

  • BONS

  • C.I. Developer 20

  • Developer BON

Physical Characteristics

3-Hydroxy-2-naphthoic acid appears as a yellow to beige or light brown crystalline powder . Its melting point ranges between 217-223°C with decomposition according to commercial specifications, while other sources report a melting point of 222°C . The compound's physical state and appearance make it easily identifiable and manageable in laboratory and industrial settings.

Table 1: Basic Physical and Chemical Properties of 3-Hydroxy-2-naphthoic Acid

PropertyValueSource
CAS Number92-70-6
Molecular FormulaC₁₁H₈O₃
Molecular Weight188.18 g/mol
Physical AppearanceYellow to beige/light brown crystalline powder
Melting Point217-223°C (with decomposition) or 222°C
Purity (Commercial)≥97.5% (by titration with NaOH)

Physicochemical Properties

The physicochemical properties of 3-hydroxy-2-naphthoic acid are critical for understanding its behavior in various environments and applications. One of the most significant characteristics of this compound is its acid dissociation constant (pKa) of 2.8, which indicates that under environmentally relevant pH conditions, the substance exists predominantly in its dissociated form .

Solubility and Partition Characteristics

The calculated water solubility of 3-hydroxy-2-naphthoic acid is 474 mg/l, though this value applies to the undissociated acid form . Its partition coefficient (log Kow) has been calculated to be in the range of 3.4-3.59 for the undissociated acid and measured at 0.17 for the ionized form . The significant difference between these values illustrates how ionization dramatically affects the compound's behavior in aqueous environments.

Vapor Pressure and Environmental Distribution

Table 2: Physicochemical Properties of 3-Hydroxy-2-naphthoic Acid

PropertyValueNotes
pKa2.8 (calculated)
Water Solubility474 mg/l (calculated)For undissociated acid
Log Kow3.4-3.59 (calculated)For undissociated acid
Log Kow0.17 (measured)For ionized form
Vapor Pressure< 1.4 Pa (calculated)

Environmental Fate and Biodegradation

Understanding the environmental behavior of 3-hydroxy-2-naphthoic acid is essential for assessing its ecological impact and potential persistence in various environmental compartments.

Environmental Distribution

Based on its physical and chemical properties, particularly its complete dissociation under environmentally relevant pH conditions, 3-hydroxy-2-naphthoic acid is expected to remain primarily in the aqueous phase when released into the environment . A Mackay I model run for the sodium salt confirms the hydrosphere as the main target compartment for this compound.

Table 3: Environmental Fate and Biodegradation Data for 3-Hydroxy-2-naphthoic Acid

ParameterResultTest Method/Conditions
Ready Biodegradability1.3% after 14 daysOECD 301 C
Inherent Biodegradability85% after 21 daysOECD 302 B with adapted inoculum
Bioconcentration Factor (BCF)< 0.5At 1 mg/l in Cyprinus carpio, 42-day study
Bioconcentration Factor (BCF)< 4At 0.1 mg/l in Cyprinus carpio, 42-day study
Predicted Removal in WWTPs0%According to SIMPLETREAT model

Toxicological Profile

The toxicological assessment of 3-hydroxy-2-naphthoic acid is crucial for understanding potential risks associated with its production, handling, and use in various applications.

Acute Toxicity

The acute oral toxicity of 3-hydroxy-2-naphthoic acid has been evaluated in rats, with LD50 values ranging from 823 to 1040 mg/kg body weight . Clinical signs of toxicity observed in these studies included reduced activity, accelerated breathing, eye closure, and diarrhea. Post-mortem examinations of animals that died during the studies revealed gastrointestinal irritation and dark or mottled livers .

Genotoxicity and Mutagenicity

Table 4: Toxicological Data for 3-Hydroxy-2-naphthoic Acid

ParameterResultNotes
Acute Oral LD50 (Rat)823-1040 mg/kg bw
Clinical SignsReduced activity, accelerated breathing, eye closure, diarrhea
Pathological FindingsGastrointestinal irritation, dark/mottled liversIn animals that died during studies
In Vitro GenotoxicityPositive (clastogenic)Without metabolic activation
In Vivo GenotoxicityInconclusiveStudy had severe limitations

Industrial Applications and Synthesis

3-Hydroxy-2-naphthoic acid has significant commercial importance due to its versatile applications in various industries.

Production Methods

The primary method for synthesizing 3-hydroxy-2-naphthoic acid is through the carboxylation of 2-naphthol via the Kolbe–Schmitt reaction . This industrial process is well-established and allows for large-scale production, with a reported global production capacity of approximately 30,000 tons per year .

Applications in Dye and Pigment Industry

The most significant application of 3-hydroxy-2-naphthoic acid is as an intermediate for the production of dyes and pigments . It serves as a precursor to many anilides, such as Naphthol AS, which are reactive toward diazonium salts to produce deeply colored azo compounds . These colorants find applications in textile dyeing, printing inks, and various other commercial products.

Other Industrial Uses

Beyond the dye and pigment industry, 3-hydroxy-2-naphthoic acid is utilized as an intermediate in the synthesis of insecticides and pharmaceuticals . The compound's reactivity, particularly at the hydroxyl and carboxylic acid functional groups, makes it a valuable building block for more complex chemical structures.

Table 5: Industrial Applications of 3-Hydroxy-2-naphthoic Acid

ApplicationDetailsReferences
Dye and Pigment ProductionPrimary use as intermediate for azo dyes and pigments
PharmaceuticalsIntermediate for pharmaceutical synthesis
InsecticidesIntermediate for insecticide production
Chemical SynthesisPrecursor to anilides (e.g., Naphthol AS)
Global Production CapacityApproximately 30,000 tons/year

Recent Research and Novel Applications

Recent scientific investigations have expanded our understanding of 3-hydroxy-2-naphthoic acid's potential applications beyond traditional industrial uses.

Therapeutic Applications in Cardiovascular Health

A groundbreaking study has identified 3-hydroxy-2-naphthoic acid (referred to as 3HNA in the research) as a chemical chaperone with potential therapeutic applications for hypertension and associated vascular remodeling . The research demonstrated that 3HNA treatment prevented hypertension and increases in heart weight-to-body weight ratio in mice infused with angiotensin II (AngII) . Additionally, histological assessments revealed that 3HNA treatment prevented vascular medial thickening and perivascular fibrosis in response to AngII infusion .

The mechanism of action appears to involve the compound's ability to function as an endoplasmic reticulum chemical chaperone, helping to preserve protein homeostasis under cardiovascular stress . This novel application represents a significant departure from traditional industrial uses and highlights the potential medicinal value of this compound.

Metal Complex Formation and Antimicrobial Studies

Another area of recent research involves the synthesis of novel hydrazone ligands derived from 3-hydroxy-2-naphthoic hydrazide and their metal complexes with Ni(II), Cu(II), and Co(II) . These complexes have been characterized by various spectroscopic methods and screened for antimicrobial properties and DNA binding and cleavage capabilities . This research demonstrates the potential for 3-hydroxy-2-naphthoic acid derivatives in the development of new antimicrobial agents.

Esterification and Coupling Agent Development

Studies have also explored the esterification of 3-hydroxy-2-naphthoic acid to produce novel diester coupling agents . These derivatives, formed through the reaction of the acid with hydroxyl-terminated linear alkanediols, represent an expansion of the compound's utility in polymer chemistry and materials science .

Table 6: Recent Research Applications of 3-Hydroxy-2-naphthoic Acid

Research AreaKey FindingsPotential Applications
Cardiovascular HealthPrevents vascular remodeling and hypertension in mice with AngII infusionNovel therapy for hypertension
Metal Complex FormationForms hydrazone ligands with antimicrobial propertiesAntimicrobial agents, DNA binding studies
Esterification ChemistryForms diester coupling agents with alkanediolsPolymer chemistry applications
Anilide SynthesisForms 3-hydroxy-2-naphthoic acid anilide through phosphorus-catalyzed reactionsSpecialized chemical synthesis

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